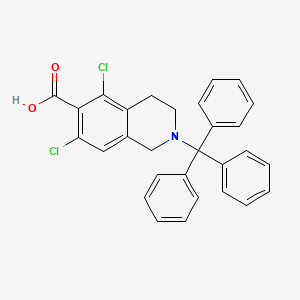
2-(Piperidin-4-yloxy)quinoxaline hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-(Piperidin-4-yloxy)quinoxaline hydrochloride is defined by its InChI code: 1S/C13H15N3O/c1-2-4-12-11(3-1)15-9-13(16-12)17-10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2 .Physical And Chemical Properties Analysis
2-(Piperidin-4-yloxy)quinoxaline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 265.74 g/mol.Wissenschaftliche Forschungsanwendungen
Neuropharmacological Exploration
Researchers explored the use of L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), which is a modulator of the alpha-amino-3-hydroxy-5-methyl-4-isoxasole propionic acid (AMPA) receptor, as a solitary agent in a controlled study involving patients with schizophrenia. The study, although limited in its scope and results, provides an insight into the potential neuropharmacological applications of compounds structurally related to 2-(Piperidin-4-yloxy)quinoxaline hydrochloride (Marenco et al., 2002).
Pharmacological Interactions
A study investigated the interaction of various AMPA receptor positive modulators, including compounds structurally similar to 2-(Piperidin-4-yloxy)quinoxaline hydrochloride, with other substances. This research indicated that these modulators exhibit diverse effects on dopamine-mediated behaviors and their potential as antipsychotic agents (Vanover, 1997).
Anticancer and Antimicrobial Potential
The synthesis of new bioactive quinoxalines, including 2-(Piperidin-4-yloxy)quinoxaline hydrochloride, was carried out to explore their potential as anticancer and antimicrobial agents. Some of the synthesized compounds exhibited promising dual effects in this regard (Abbas et al., 2017).
Pesticidal Activities
Quinoxaline derivatives, including structures akin to 2-(Piperidin-4-yloxy)quinoxaline hydrochloride, were designed and synthesized, showcasing potential herbicidal, fungicidal, and insecticidal activities. The study also indicated that such compounds could be used to innovate more active compounds through molecular docking and DFT analysis (Liu et al., 2020).
Neurological Insights
The pharmacological characterization of 6-Chloro-2(1-piperazinyl) quinoxaline (CPQ), a structurally similar compound, highlighted its potency and selectivity in inhibiting the neuronal reuptake of serotonin. This study contributes to understanding the neurological pathways and potential applications of compounds like 2-(Piperidin-4-yloxy)quinoxaline hydrochloride (Lotti et al., 1978).
Eigenschaften
IUPAC Name |
2-piperidin-4-yloxyquinoxaline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c1-2-4-12-11(3-1)15-9-13(16-12)17-10-5-7-14-8-6-10;/h1-4,9-10,14H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIWDPHWZXRIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC3=CC=CC=C3N=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yloxy)quinoxaline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Chloro-6-iodothieno[2,3-d]pyrimidine](/img/structure/B1418666.png)


![3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide](/img/structure/B1418670.png)




![Furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1418680.png)
![(Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1418681.png)